Physicochemical Profile: Predicted Lipophilicity and Polar Surface Area vs. N-Benzyl Analog
The compound's predicted LogP of 1.92 and PSA of 29.54 Ų can be compared to the predicted values for the N-benzyl analog, 1-benzyl-4-methylpyrrolidin-2-one. While specific predicted data for the analog was not located, the replacement of a benzyloxy group (-OCH₂C₆H₅) with a benzyl group (-CH₂C₆H₅) is known to increase lipophilicity and decrease polar surface area. This predicted difference in physicochemical properties suggests the target compound may have altered membrane permeability and solubility profiles compared to its N-benzyl counterpart .
| Evidence Dimension | Lipophilicity (LogP) / Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP = 1.92 / PSA = 29.54 Ų |
| Comparator Or Baseline | 1-benzyl-4-methylpyrrolidin-2-one (Data not found) |
| Quantified Difference | Not quantifiable due to missing comparator data |
| Conditions | Predicted values (in silico) |
Why This Matters
This prediction provides a basis for experimental prioritization, as differences in LogP and PSA can impact a compound's behavior in biological assays or its suitability for specific synthetic pathways.
